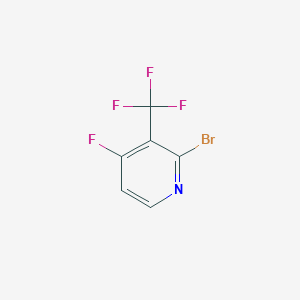

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Synthesis Analysis

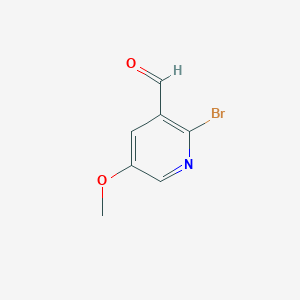

The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine consists of a pyridine ring substituted with a bromo group at the 2-position and a trifluoromethyl group at the 4-position .Chemical Reactions Analysis

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is employed as a key intermediate for the preparation of pyrazolopyridines . It acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine has a molecular weight of 225.99 . It is a liquid at room temperature with a density of 1.827 g/mL at 25 °C . The refractive index is 1.478 .Applications De Recherche Scientifique

Synthesis of Trifluoromethyl-substituted Pyridines

Trifluoromethyl-substituted pyridines can be synthesized from iodopyridines and bromopyridines through displacement reactions. The preparation of these compounds is crucial for developing materials with enhanced electronic properties, demonstrating the foundational role of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine in synthesizing electronically significant compounds (Cottet & Schlosser, 2002).

Spectroscopic and Optical Studies

The compound's optical and spectroscopic properties have been characterized to understand its electronic structure and potential applications in materials science. These studies are instrumental in designing new materials with specific optical characteristics for use in electronic devices and sensors (Vural & Kara, 2017).

Catalytic Applications in Organic Synthesis

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine has been utilized in catalytic systems for amination reactions, showcasing its utility in constructing nitrogen-containing heterocycles. These reactions are pivotal for synthesizing pharmaceuticals and agrochemicals, highlighting the compound's versatility in facilitating complex synthetic transformations (Lyakhovich et al., 2019).

Deprotonative Functionalization

The deprotonative functionalization of pyridine derivatives, including those with 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine, enables the synthesis of complex molecules under mild conditions. This approach is valuable for constructing molecules with potential biological activity, offering pathways for developing new drugs and bioactive molecules (Shigeno et al., 2019).

High-pressure Reactions for Adduct Formation

Exploring the reactivity of halopyridines, including 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine, under high pressure has led to the discovery of new adducts. These findings expand the scope of synthetic chemistry, enabling the preparation of novel compounds for further investigation in various applications (Matsumoto, Ikemi-Kono, & Uchida, 1978).

Mécanisme D'action

Target of Action

It’s known that this compound is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . Kinase LRRK2 is a protein that plays a significant role in several cellular processes, including cell signaling, neurite outgrowth, and vesicle trafficking .

Mode of Action

It’s known that this compound can undergo regioselective deprotonation at c-3 with lda (lithium diisopropylamide), followed by trapping with carbon dioxide to provide the corresponding nicotinic acid . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Given its use in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may influence pathways involving this kinase, such as the MAPK/ERK pathway and PI3K/Akt signaling pathway, which are crucial for cell growth and survival.

Pharmacokinetics

The compound’s physical properties, such as its density (1827 g/mL at 25 °C) and boiling point (84-85 °C/14 mmHg), suggest that it may have good bioavailability .

Result of Action

Given its use in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may inhibit the activity of this kinase, potentially leading to effects such as reduced cell proliferation and induced cell death in cells where LRRK2 activity is detrimental.

Action Environment

It’s known that the compound should be stored under inert gas at 2-8°c , suggesting that its stability and efficacy may be affected by factors such as temperature and exposure to oxygen.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-4-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUSCLPQTUXHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)

![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)